4-(2-Hydroxy-ethylamino)-8-methyl-quinoline-3-carboxylic acid ethyl ester
Overview
Description
4-(2-Hydroxy-ethylamino)-8-methyl-quinoline-3-carboxylic acid ethyl ester is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a hydroxy-ethylamino group and a carboxylic acid ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-ethylamino)-8-methyl-quinoline-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the hydroxy-ethylamino group and the carboxylic acid ethyl ester group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-ethylamino)-8-methyl-quinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core or the substituent groups.
Substitution: The hydroxy-ethylamino group and the carboxylic acid ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with aldehyde or carboxylic acid groups, while substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline-based compounds.
Scientific Research Applications
4-(2-Hydroxy-ethylamino)-8-methyl-quinoline-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-ethylamino)-8-methyl-quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxy-ethylamino group can form hydrogen bonds with biological molecules, while the quinoline core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its broad range of biological activities.
8-Methylquinoline: A derivative with similar structural features but lacking the hydroxy-ethylamino and carboxylic acid ethyl ester groups.
4-Hydroxyquinoline: Another derivative with a hydroxy group at the 4-position, but without the ethylamino and carboxylic acid ester groups.
Uniqueness
4-(2-Hydroxy-ethylamino)-8-methyl-quinoline-3-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-(2-hydroxyethylamino)-8-methylquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-20-15(19)12-9-17-13-10(2)5-4-6-11(13)14(12)16-7-8-18/h4-6,9,18H,3,7-8H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVGRJDHRJAYBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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